Ethyl 2-amino-4-hydroxythiazole-5-carboxylate
Description
Crystallographic Data
While single-crystal X-ray diffraction data for this compound are limited, studies on analogous thiazole derivatives reveal insights. For example, the related compound 4-hydroxy-2-methylthiazole-5-carboxylic acid ethyl ester crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.8258 Å, b = 9.4916 Å, c = 24.350 Å, and β = 92.37°. Intermolecular hydrogen bonds (N–H⋯N and O–H⋯O) stabilize the lattice, a feature likely shared by the title compound.
Spectroscopic Features
Infrared (IR) Spectroscopy :
- O–H stretch : Broad absorption at 2500–3300 cm⁻¹ due to hydroxyl group hydrogen bonding.
- C=O stretch : Strong band at 1710–1760 cm⁻¹ (ester carbonyl).
- N–H bending : Peaks at 1600–1650 cm⁻¹ (amino group).
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d₆):
- ¹³C NMR :
Mass Spectrometry :
- Base peak at m/z 188.21 (M⁺), with fragmentation ions at m/z 131 (loss of COOEt) and m/z 116 (loss of NH₂).
Tautomeric Equilibria and Resonance Stabilization
This compound exhibits tautomerism between enolic (4-hydroxy) and keto (4-oxo) forms (Figure 2). Computational studies (DFT-B3LYP/6-311G+(2d)) indicate the enol tautomer is favored in polar solvents like DMSO due to intramolecular hydrogen bonding between the hydroxyl and thiazole nitrogen. Resonance stabilization further enhances stability:
- Delocalization of the hydroxyl proton’s electron density into the thiazole ring.
- Conjugation of the ester carbonyl with the aromatic system, reducing electrophilicity at C5.
Natural Bond Orbital (NBO) analysis reveals significant donor-acceptor interactions, including:
These interactions underscore the compound’s electronic richness and reactivity, particularly in electrophilic substitution and nucleophilic acyl substitution reactions.
Figure 1. Molecular structure of this compound.
Figure 2. Tautomeric equilibria between enolic (A) and keto (B) forms.
Properties
IUPAC Name |
ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-2-11-5(10)3-4(9)8-6(7)12-3/h9H,2H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHMKBKVEUWEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417818 | |
| Record name | (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20417818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72218-74-7 | |
| Record name | 72218-74-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20417818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
- Reagents: Thioamide and monobromomalonamide.
- Solvent: Absolute ethanol.
- Base: Pyridine (4 equivalents).
- Temperature: Reflux.
- Reaction Time: Typically several hours until completion.
The reaction mechanism involves an initial nucleophilic substitution (SN2) of the thioamide on monobromomalonamide, forming a C-S bond intermediate, followed by intramolecular cyclization through nitrogen attack on a carbonyl group, deprotonation, and release of ammonia to afford the 4-hydroxythiazole-5-carboxamide product.
Table 1: Reaction Yields for Various Substituted Thioamides in One-Pot Synthesis
| Entry | Thioamide Substituent (R) | Yield (%) (Isolated)a | Yield (%) (Crude)b |
|---|---|---|---|
| 1 | H | 91 | - |
| 2 | Cl | 23 | 78 |
| 3 | O-N (pyridinyl) | 32 | 87 |
| 4 | Pyridine | - | 78 |
| 5 | - | 13 | 65 |
| 6 | S-NH2 | 40 | 68 |
| 7 | - | 25 | 65 |
*a = isolated pure product yield; b = crude yield before purification.
Alternative Synthetic Approaches
Other synthetic routes reported include:
- Multi-step synthesis starting from diethyl halomalonate and thioamide to form the thiazole ring, followed by alkylation, hydrolysis, and amidation steps to obtain the target compound. However, this method is more laborious and yields are moderate.
- Direct condensation of thioamide with ethyl 3-amino-2-bromo-3-oxopropanoate, though reported yields are low (~3%).
Purification and Characterization
Purification typically involves column chromatography using silica gel with ethyl acetate/hexane mixtures and recrystallization to obtain analytically pure this compound.
Structural confirmation is achieved by:
- Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts for hydroxyl protons (~6.5 ppm) and ethyl ester protons (~4.2 ppm).
- Infrared Spectroscopy (IR): Ester carbonyl stretch around 1720 cm⁻¹ and hydroxyl stretch near 3400 cm⁻¹.
- X-ray Crystallography: Confirms planar thiazole ring geometry and substitution pattern.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Ethyl 2-bromoacetate + Thiourea | Ethyl 2-bromoacetate, thiourea, base | Aqueous/alcoholic, heat | Moderate to High | Industrially scalable |
| One-pot Thioamide + Monobromomalonamide | Thioamide, monobromomalonamide, pyridine, EtOH | Reflux in absolute ethanol | Up to 91% | Efficient, fewer steps, good yields |
| Multi-step from Diethyl Halomalonate | Diethyl halomalonate, thioamide, alkylating agents | Multiple steps, varied | Low to moderate | More complex, lower overall yield |
| Direct condensation with ethyl 3-amino-2-bromo-3-oxopropanoate | Thioamide, ethyl 3-amino-2-bromo-3-oxopropanoate | One step, low yield | ~3% | Low yield, less practical |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
EATC serves as a promising scaffold in drug discovery and development, particularly due to its potential antimicrobial, antifungal, and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that EATC exhibits considerable antimicrobial activity against various pathogens. For instance, studies have demonstrated that derivatives of thiazole compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Efficacy of EATC Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| EATC | Staphylococcus aureus | 32 µg/mL |
| EATC | Bacillus subtilis | 16 µg/mL |
| Derivative A | Escherichia coli | 64 µg/mL |
Anticancer Properties
EATC has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including melanoma and pancreatic cancer cells. One notable study reported that a related compound reduced cell populations in the S phase and significantly increased apoptotic fractions in cancer cells .
Table 2: Anticancer Activity of EATC
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| EATC | A375 (melanoma) | 15 |
| EATC | PANC-1 (pancreatic) | 20 |
| Derivative B | K562 (chronic myeloid leukemia) | 10 |
Biological Research
EATC plays a crucial role in biological assays aimed at understanding enzyme inhibition and receptor interactions. Its mechanism of action typically involves binding to specific enzymes or receptors, thereby modulating their activity.
Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation. This inhibition can lead to significant biological effects, including enhanced antimicrobial and anticancer activities .
Table 3: Enzyme Targets of EATC
| Enzyme | Inhibition Type | Effect on Pathway |
|---|---|---|
| DNA gyrase | Competitive inhibition | Disruption of DNA replication |
| Cyclooxygenase (COX) | Non-competitive inhibition | Reduced inflammatory response |
Industrial Applications
In addition to its biological applications, EATC is utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals. Its unique chemical structure allows it to serve as a building block for more complex heterocyclic compounds.
Synthesis of Fine Chemicals
EATC is involved in the synthesis of various thiazole derivatives that are valuable in pharmaceutical formulations. The compound's reactivity with different reagents enables the formation of sulfoxides, sulfones, and substituted thiazoles .
Table 4: Industrial Synthesis Applications of EATC
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Alkylation | Thiazole derivative | 85 |
| Acylation | Sulfone derivative | 75 |
| Condensation | Thiazolidine derivative | 90 |
Case Studies
Several case studies highlight the potential applications of EATC in various fields:
- Antimicrobial Development : A study evaluated the efficacy of EATC derivatives against multi-drug resistant bacterial strains, demonstrating significant activity that supports further development as a therapeutic agent .
- Cancer Therapeutics : Research involving EATC analogs showed promising results in inhibiting tumor growth in xenograft models, indicating its potential for clinical application in cancer treatment .
- Synthetic Chemistry : Investigations into the synthesis pathways using EATC have led to the discovery of new compounds with enhanced biological activity, showcasing its utility as a versatile building block .
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-hydroxythiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Substituent Variations at Position 4
- Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6): Substituent: Methyl group at position 3. Synthesis: Prepared via reaction of ethyl 2-chloroacetoacetate with thiourea in ethyl acetate, yielding >98% product . Applications: Intermediate in antifungal and anticancer agents .
- Ethyl 4-aminothiazole-5-carboxylate (CAS 152300-59-9): Substituent: Amino group at position 4. Properties: Enhanced nucleophilicity at position 4 due to the amino group, facilitating further derivatization. SAR: Amino groups at both positions 2 and 4 may lead to synergistic electronic effects in metal coordination .
Ester Group Modifications
- Methyl 2-amino-4-methylthiazole-5-carboxylate (CAS 3829-80-9): Substituent: Methyl ester instead of ethyl. Properties: Reduced steric hindrance and slightly lower molecular weight, which may improve metabolic stability in vivo .
- 2-Aminothiazole-5-carboxylic acid (CAS 40283-46-3): Substituent: Carboxylic acid at position 5. Properties: Higher aqueous solubility but reduced cell permeability compared to ester derivatives. Often used in ionic interactions in drug-receptor binding .
Aromatic and Functional Group Variations
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9):
- Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate: Substituent: Thioxo group at position 2 and allyl group at position 3. Properties: The thioxo group increases hydrogen-bond acceptor capacity, while the allyl moiety offers sites for click chemistry modifications .
Structure-Activity Relationship (SAR) Insights
- Position 4 Hydroxyl vs. Methyl : Hydroxyl groups improve solubility (e.g., logP reduction) but may reduce metabolic stability due to susceptibility to glucuronidation. Methyl groups enhance lipophilicity, favoring blood-brain barrier penetration .
- Ester vs. Acid: Ethyl esters are prodrug motifs, hydrolyzing in vivo to active carboxylic acids. Direct use of carboxylic acids (e.g., 2-aminothiazole-5-carboxylic acid) avoids metabolic activation steps but requires formulation adjustments .
Comparative Data Table
| Compound Name | CAS Number | Position 4 Substituent | Position 2 Substituent | logP (Predicted) | Key Applications |
|---|---|---|---|---|---|
| Ethyl 2-amino-4-hydroxythiazole-5-carboxylate | - | -OH | -NH₂ | 1.2 | Antimicrobial scaffolds |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | -CH₃ | -NH₂ | 2.1 | Anticancer intermediates |
| Methyl 2-amino-4-methylthiazole-5-carboxylate | 3829-80-9 | -CH₃ | -NH₂ | 1.8 | Metabolic probes |
| Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate | 175277-03-9 | -CH₃ | -C₆H₄CF₃ | 3.5 | Kinase inhibitors |
Biological Activity
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anti-inflammatory agent. Below is a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
This compound features a thiazole ring with an amino group at the second position, a hydroxyl group at the fourth position, and an ethyl ester at the fifth position. Its molecular formula is with a molecular weight of 202.23 g/mol. The compound is typically presented as a white crystalline solid and shows moderate solubility in water, with increased solubility in organic solvents like methanol and ethanol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites. This inhibition can disrupt normal biochemical pathways, leading to antimicrobial and anti-inflammatory effects.
- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways .
Antimicrobial Activity
This compound has shown significant antimicrobial properties:
- Bactericidal Effects : Studies indicate that it possesses strong bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro tests have demonstrated comparable efficacy to traditional antibiotics like ampicillin .
- Antifungal Activity : The compound exhibits moderate antifungal activity against Candida albicans, making it a candidate for further development in antifungal therapies .
Anticancer Potential
Research has highlighted the anticancer properties of this compound:
- Cell Line Studies : In vitro evaluations have reported that derivatives of this compound display significant cytotoxicity against various cancer cell lines. For instance, certain thiazole derivatives showed activity against HepG2 (liver cancer) and K562 (leukemia) cell lines .
- Mechanism Insights : The anticancer effects are believed to arise from the compound's ability to induce apoptosis in cancer cells through multiple pathways, including the disruption of metabolic processes essential for tumor growth .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Amino and hydroxyl groups | Antimicrobial, antifungal, anticancer |
| 2-Aminothiazole | Lacks hydroxyl group | Moderate antimicrobial |
| Thiazole-5-carboxylic acid | Carboxylic acid instead of ester | Limited biological activity |
The unique combination of functional groups in this compound enhances its reactivity and biological efficacy compared to simpler analogs.
Case Studies
- Thiazole Derivative Synthesis : A study synthesized various thiazole derivatives, including this compound, evaluating their antimicrobial and anticancer properties. Results indicated that several derivatives exhibited significant antibacterial activity comparable to established antibiotics .
- QSAR Studies : Quantitative Structure–Activity Relationship (QSAR) analyses have been conducted on thiazole derivatives to predict their biological activities based on structural features. These studies have identified key molecular characteristics associated with enhanced antimicrobial efficacy .
Q & A
Q. How to study degradation pathways under physiological conditions?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
